An In-depth Technical Guide to the Chemical Properties of N-(4-Carboxycyclohexylmethyl)maleimide
An In-depth Technical Guide to the Chemical Properties of N-(4-Carboxycyclohexylmethyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Carboxycyclohexylmethyl)maleimide is a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. Its unique structure, featuring a reactive maleimide group and a terminal carboxylic acid, allows for the covalent linkage of diverse molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications, with a focus on its role in the synthesis of advanced therapeutic agents like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
N-(4-Carboxycyclohexylmethyl)maleimide is a white to off-white solid at room temperature. Its bifunctional nature is central to its utility, enabling sequential or orthogonal conjugation strategies. The maleimide moiety exhibits high reactivity towards sulfhydryl groups, while the carboxylic acid can be activated to react with primary amines.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄ | [1][2] |
| Molecular Weight | 237.25 g/mol | [1] |
| CAS Number | 64987-82-2 | [1][3] |
| Appearance | White to off-white solid | MedChemExpress |
| Melting Point | 91 °C | TCI Chemicals |
| Solubility | Soluble in DMSO (≥ 200 mg/mL), Methanol. | MedChemExpress, TCI Chemicals |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |
Spectral Data
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons, the methylene protons adjacent to the maleimide nitrogen, and the vinyl protons of the maleimide ring. The protons of the cyclohexyl ring would appear as a complex multiplet in the upfield region. The methylene protons would likely be a doublet, and the maleimide protons a singlet in the downfield region.
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum would display signals for the carbonyl carbons of the maleimide and the carboxylic acid, the vinyl carbons of the maleimide, and the aliphatic carbons of the cyclohexyl ring and the methylene bridge. The carbonyl carbons would be the most downfield signals.
FT-IR Spectroscopy (Expected)
The infrared spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the maleimide groups. C-H stretching and bending vibrations for the aliphatic and vinyl protons would also be present.
Mass Spectrometry (Expected)
The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (237.25 g/mol ). Fragmentation patterns would likely involve cleavage at the C-N bond connecting the cyclohexylmethyl group to the maleimide ring.
Experimental Protocols
Synthesis of N-(4-Carboxycyclohexylmethyl)maleimide
A general and adaptable method for the synthesis of N-substituted maleimides involves a two-step process starting from maleic anhydride and the corresponding primary amine.[4][5]
Step 1: Synthesis of N-(4-Carboxycyclohexylmethyl)maleamic Acid
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Dissolve maleic anhydride in a suitable solvent such as anhydrous ether or dichloromethane in a round-bottom flask equipped with a stirrer.
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Separately, dissolve an equimolar amount of 4-(aminomethyl)cyclohexanecarboxylic acid in a compatible solvent.
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Slowly add the amine solution to the maleic anhydride solution with continuous stirring at room temperature.
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The formation of the maleamic acid intermediate will often result in its precipitation.
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Continue stirring for a specified period to ensure the reaction goes to completion.
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Collect the solid product by filtration and wash with a cold solvent.
Step 2: Cyclization to N-(4-Carboxycyclohexylmethyl)maleimide
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Suspend the dried maleamic acid in acetic anhydride containing a catalytic amount of anhydrous sodium acetate.
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Heat the mixture with stirring to facilitate the cyclization reaction, which involves the elimination of a water molecule.
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After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the maleimide product.
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Collect the solid by filtration, wash thoroughly with water, and dry.
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The crude product can be further purified by recrystallization from a suitable solvent system.
Bioconjugation Protocol: Thiol-Maleimide Ligation
This protocol describes the general procedure for conjugating a thiol-containing molecule (e.g., a protein with a cysteine residue) to N-(4-Carboxycyclohexylmethyl)maleimide.
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Activation of the Carboxylic Acid (if necessary): If the carboxylic acid end of the linker is to be conjugated first, it can be activated using standard carbodiimide chemistry (e.g., with EDC and NHS) to form an NHS ester.
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Dissolution of Reactants: Dissolve the thiol-containing molecule in a suitable buffer, typically with a pH between 6.5 and 7.5 to ensure the thiol is in its reactive thiolate form while minimizing hydrolysis of the maleimide. Dissolve the N-(4-Carboxycyclohexylmethyl)maleimide in an organic co-solvent like DMSO before adding it to the aqueous buffer.
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Conjugation Reaction: Add the dissolved maleimide linker to the solution of the thiol-containing molecule. The reaction is typically carried out at room temperature with gentle stirring.
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Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as HPLC or mass spectrometry.
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Quenching: Once the reaction is complete, any unreacted maleimide can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
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Purification: The resulting conjugate is purified from excess reagents and byproducts using methods like size-exclusion chromatography, dialysis, or preparative HPLC.
Applications in Drug Development
PROTAC Synthesis
N-(4-Carboxycyclohexylmethyl)maleimide serves as a versatile linker in the construction of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The synthesis of a PROTAC using this linker typically involves a sequential conjugation strategy. First, one of the ligands (either for the target protein or the E3 ligase) is attached to the carboxylic acid end of the linker. The resulting intermediate is then reacted with the second ligand via the maleimide-thiol reaction.
References
- 1. scbt.com [scbt.com]
- 2. N-[4-(-Carboxycyclohexylmethyl)]maleimide [lgcstandards.com]
- 3. N-(4-Carboxycyclohexylmethyl)maleimide, 64987-82-2 | BroadPharm [broadpharm.com]
- 4. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
